2-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-methyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-13-5-2-3-6-14(13)17(21)18-9-11-20-10-8-15(19-20)16-7-4-12-22-16/h2-8,10,12H,9,11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQSRYWEDKRGGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a novel organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular structure of this compound features a benzamide core with a thiophene and pyrazole moiety, which are known to enhance biological activity. The synthesis typically involves multi-step organic reactions, including the formation of the pyrazole ring followed by coupling with the benzamide structure.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial activity. The mechanism is believed to involve inhibition of bacterial dihydropteroate synthase, an enzyme crucial for folic acid synthesis. This leads to impaired bacterial growth and cell death, making it a candidate for treating bacterial infections.
Anticancer Activity
In vitro studies have shown that related compounds can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The presence of the thiophene and pyrazole rings is thought to enhance the interaction with specific cellular targets involved in cancer progression.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Targeting enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Receptor Interaction : Binding to specific receptors that modulate cellular signaling pathways related to inflammation and tumor growth.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and its analogs:
| Study | Findings |
|---|---|
| Study 1 | Investigated the antibacterial properties against Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum efficacy. |
| Study 2 | Evaluated anticancer effects on various cancer cell lines, showing significant reduction in cell viability at micromolar concentrations. |
| Study 3 | Analyzed the binding affinity of the compound to target enzymes using molecular docking studies, indicating strong interactions with active sites. |
Comparative Analysis with Similar Compounds
The unique structural features of this compound allow it to exhibit distinct biological activities compared to other benzamide derivatives.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Contains a methoxy group | Moderate antibacterial activity |
| Compound B | Features an imidazole ring | Enhanced anticancer properties |
| Compound C | Contains fluorine substituents | Increased metabolic stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
